An In-depth Technical Guide to the Molecular Targets and Binding Affinity of Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)-
An In-depth Technical Guide to the Molecular Targets and Binding Affinity of Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)-
A Predictive Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential molecular targets and binding affinity of the novel compound, Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)-. In the absence of direct experimental data for this specific molecule, this whitepaper employs a predictive approach grounded in the well-established pharmacology of its constituent chemical moieties: the salicylamide (2-hydroxybenzamide) core and the 4-ylmethyl-imidazole substituent. Through a detailed examination of structurally analogous compounds with known biological activities, this guide postulates the primary molecular targets, predicts binding affinities, and outlines detailed experimental protocols for the validation of these hypotheses. The primary audiences for this document are researchers, medicinal chemists, and drug development professionals who may be engaged in the synthesis, characterization, or evaluation of this or structurally related compounds. This guide is intended to serve as a foundational resource to accelerate research and development efforts by providing a robust, evidence-based framework for understanding the potential pharmacological profile of this molecule.
Introduction: Deconstructing Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- for Target Prediction
The rational design of small molecule therapeutics is predicated on a deep understanding of the interactions between a compound and its biological targets. The molecule, Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)-, presents a compelling case for predictive pharmacology due to its hybrid structure, which incorporates two key pharmacophores with well-documented biological activities.
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The Salicylamide (2-hydroxybenzamide) Moiety: This structural feature is a cornerstone of a class of atypical antipsychotic drugs known for their selective, high-affinity antagonism of the dopamine D2 receptor .[1][2] The hydroxyl and amide groups in the ortho position are critical for this interaction.
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The Imidazole Ring: The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[3] Notably, a 4-substituted imidazole is a classic pharmacophore for histamine H3 receptor antagonists .[4][5]
Therefore, based on a "structure-activity relationship" (SAR) analysis of its components, it is highly probable that Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- exhibits a polypharmacological profile, with potential primary activities at the dopamine D2 and histamine H3 receptors. This dual-target engagement could offer unique therapeutic potential. This guide will now delve into a detailed exploration of these predicted targets, their associated signaling pathways, and the experimental methodologies required to validate these predictions.
Predicted Molecular Targets and Binding Affinity
Based on the structural analysis, the primary molecular targets for Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- are predicted to be the dopamine D2 receptor and the histamine H3 receptor. A secondary level of interaction with serotonin receptors is also considered, given the known cross-reactivity of many benzamide derivatives.
Primary Target 1: Dopamine D2 Receptor
The salicylamide core of the molecule strongly suggests an antagonistic interaction with the dopamine D2 receptor. This G-protein coupled receptor (GPCR) is a key target in the treatment of psychosis.[6]
Predicted Binding Affinity:
To estimate the potential binding affinity, we can draw comparisons with well-characterized salicylamide-based D2 antagonists.
| Compound | Dopamine D2 Receptor Affinity (Ki) | Reference |
| Raclopride | 1 nM (rat striatum) | [1] |
| Eticlopride | 0.029 nM (rat D2 receptors) | [7] |
| Remoxipride | 5.5 nM | [8] |
Given the structural similarities, it is reasonable to hypothesize that "Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)-" will exhibit a high affinity for the dopamine D2 receptor, likely in the low nanomolar range.
Signaling Pathway of the Dopamine D2 Receptor
The dopamine D2 receptor is primarily coupled to the Gαi/o family of G-proteins.[] Upon activation by dopamine, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[10] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways.[10][11]
Potential Secondary Targets: Serotonin Receptors
Benzamide derivatives have a known propensity to interact with various serotonin (5-HT) receptor subtypes. [12][13]This cross-reactivity could contribute to the overall pharmacological profile of the compound. The specific 5-HT receptor subtypes and the affinity of interaction can vary significantly based on the overall structure of the molecule.
Predicted Binding Affinity:
The binding affinity for serotonin receptors is more challenging to predict without direct experimental data. However, it is plausible that the compound will exhibit measurable affinity for one or more 5-HT receptor subtypes, such as 5-HT2A or 5-HT4.
Experimental Protocols for Target Validation
To empirically determine the molecular targets and binding affinities of "Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)-", a series of well-established in vitro assays are recommended. The following protocols provide a detailed methodology for conducting radioligand binding assays for the predicted primary targets.
Dopamine D2 Receptor Radioligand Binding Assay
This protocol is adapted from standard procedures for determining the affinity of a test compound for the dopamine D2 receptor using a radiolabeled ligand. [1][14] Objective: To determine the inhibitory constant (Ki) of Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- for the dopamine D2 receptor.
Materials:
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Radioligand: [³H]Raclopride or [³H]Eticlopride (specific activity ~70-90 Ci/mmol).
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Membrane Preparation: Rat striatal tissue homogenate or cell lines expressing recombinant human D2 receptors (e.g., HEK293-D2R, CHO-D2R). [14]* Test Compound: Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- dissolved in a suitable solvent (e.g., DMSO).
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Non-specific Binding Agent: Unlabeled haloperidol or eticlopride (10 µM).
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Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4.
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Scintillation Cocktail.
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Glass fiber filters (e.g., Whatman GF/B).
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Filtration apparatus.
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Scintillation counter.
Procedure:
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Membrane Preparation: Homogenize rat striatal tissue or cultured cells in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 0.2-0.5 mg/mL.
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Assay Setup: In a 96-well plate, set up the following in triplicate:
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Total Binding: Radioligand and assay buffer.
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Non-specific Binding: Radioligand, non-specific binding agent, and assay buffer.
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Competitive Binding: Radioligand, and serial dilutions of the test compound.
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Incubation: Add the membrane preparation to each well. Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle shaking.
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Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
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Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the test compound concentration.
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Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Histamine H3 Receptor Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinity of the test compound for the histamine H3 receptor. [15][16] Objective: To determine the inhibitory constant (Ki) of Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- for the histamine H3 receptor.
Materials:
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Radioligand: [³H]Nα-methylhistamine or [³H]Clobenpropit.
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Membrane Preparation: Rat or guinea pig brain cortex homogenate or cell lines expressing recombinant human H3 receptors. [17]* Test Compound: Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)-.
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Non-specific Binding Agent: Unlabeled thioperamide or clobenpropit (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Similar to the D2 receptor assay, prepare a crude membrane fraction from brain tissue or cultured cells.
-
Assay Setup: Prepare assay tubes or a 96-well plate with total binding, non-specific binding, and competitive binding conditions as described for the D2 receptor assay.
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Incubation: Add the membrane preparation and incubate at 25°C for 2 hours with shaking.
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Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters with ice-cold assay buffer.
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Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
Data Analysis: Follow the same data analysis procedure as described for the dopamine D2 receptor binding assay to determine the IC50 and Ki values.
Conclusion and Future Directions
This in-depth technical guide provides a predictive framework for understanding the molecular targets and binding affinity of Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)-. Based on a thorough analysis of its structural components, this compound is hypothesized to be a potent ligand for both dopamine D2 and histamine H3 receptors, with the potential for additional interactions with serotonin receptor subtypes.
The provided experimental protocols offer a clear and actionable path for the empirical validation of these predictions. Successful validation of this dual-target profile would position this compound as a novel lead for the development of therapeutics with potentially unique efficacy in neuropsychiatric or neurological disorders.
Future research should focus on:
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Synthesis and Characterization: The first crucial step is the chemical synthesis and full analytical characterization of Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)-.
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In Vitro Pharmacology: Execution of the described binding assays to determine the precise binding affinities for the predicted targets. Functional assays should also be conducted to determine whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors.
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Selectivity Profiling: A broad receptor screening panel should be employed to assess the selectivity of the compound and identify any off-target interactions.
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In Vivo Studies: Following in vitro characterization, in vivo studies in relevant animal models will be necessary to evaluate the pharmacokinetic properties, efficacy, and safety of the compound.
By following the roadmap outlined in this guide, researchers can efficiently advance the understanding of this promising molecule and unlock its full therapeutic potential.
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